tert-Decanethiol

Description

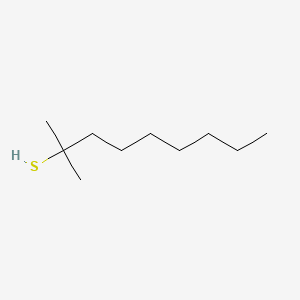

Structure

3D Structure

Properties

IUPAC Name |

decane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXVGVNLYGSIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)9SH, C10H21SH, C10H22S | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059727 | |

| Record name | 1-Decanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor. | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

209 °F (NIOSH, 2023), 98 °C, 209 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 6.0 | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.03 [mmHg], Vapor pressure, Pa at 20 °C: | |

| Record name | 1-Decanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

143-10-2, 30174-58-4 | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Decanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030174584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECANETHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decyl mercaptan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2H8YRB236 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-15 °F (NIOSH, 2023), -26 °C, -15 °F | |

| Record name | 1-DECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25017 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Decanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies for Tert Decanethiol and Its Derivatives

Novel Synthetic Routes and Mechanistic Investigations

Radical-Mediated Synthesis Approaches for tert-Decanethiol

Radical-mediated reactions offer a pathway for synthesizing thiols, including tertiary thiols. These approaches often involve the addition of thiols or thiol precursors to unsaturated systems or the generation of alkyl radicals that subsequently react with sulfur sources. While specific literature detailing radical-mediated synthesis of this compound is not extensively detailed in the provided search results, general principles of radical thiolation are applicable. For instance, the addition of thiols to alkenes via radical mechanisms can form C-S bonds. The generation of alkyl radicals from suitable precursors, followed by reaction with sulfur-containing species, is another strategy libretexts.org. The precise application to tertiary thiols like this compound would require careful control of radical generation and termination steps to ensure the desired tertiary C-S bond formation.

Metal-Catalyzed Coupling Reactions in Thiol Synthesis

Transition metal catalysis plays a significant role in forming C-S bonds, enabling the synthesis of thiols and thioethers. Palladium, copper, and nickel catalysts are frequently employed.

Palladium Catalysis: Palladium catalysts are well-established for C-S cross-coupling reactions, typically involving aryl halides or triflates with thiols rsc.orgsci-hub.seresearchgate.net. These methods often require specific ligands, such as phosphines (e.g., Xantphos, CyPF-t-Bu, DiPPF), to facilitate the coupling and improve substrate scope, including sterically hindered substrates researchgate.net. Mechanochemical approaches using palladium have also been developed for C-S coupling, operating under solvent-free conditions and air ucl.ac.uk.

Copper Catalysis: Copper catalysts are also effective for C-S bond formation. For example, copper-catalyzed direct thioetherification of alkyl halides using S-alkyl butanethioate as a thiol source has been reported, offering a route that avoids toxic thiols tandfonline.comtandfonline.com. Copper catalysts, in conjunction with ligands like Xantphos, can also mediate the thiolation of terminal alkynes with thiosulfonates acs.org. Furthermore, copper catalysts can be used in the synthesis of aryl thiols from aryl iodides and elemental sulfur, followed by reduction organic-chemistry.org.

Nickel Catalysis: Nickel catalysts are emerging as efficient alternatives for C-S bond formation. Nickel-catalyzed decarbonylative synthesis of fluoroalkyl thioethers from thioesters has been demonstrated nih.gov. Nickel catalysis is also employed for the cross-coupling of aryl and alkenyl triflates with alkyl thiols, showing good functional group tolerance and mild reaction conditions chemrxiv.org. Furthermore, nickel catalysts can facilitate the coupling of sterically hindered aryl electrophiles with alkyl thiols chemrxiv.org. Nickel-catalyzed cross-electrophile coupling of organic halides with N-thiophthalimides as thiolating surrogates offers a "thiol-free" approach to sulfides rsc.org.

Stereoselective and Regioselective Synthesis of this compound Analogues

The synthesis of chiral tertiary thiols and their analogues presents a significant challenge. Methods often involve stereospecific nucleophilic substitution reactions or asymmetric catalysis.

Stereospecific Substitution: Nucleophilic attack of sulfur-centered nucleophiles on substituted carbon centers can lead to chiral tertiary thiols. This can involve SN2 displacement of leaving groups on tertiary carbons, although this is sterically demanding beilstein-journals.org. Stereoselective synthesis of tertiary thiols and thioethers often relies on the stereospecificity of the C-S bond formation or C-C bond formation steps beilstein-journals.org. For instance, stereoselective construction of tertiary C-S bonds from chiral tertiary alcohols via quinone-mediated oxidation-reduction condensation has been reported, leading to chiral tertiary thiols after deprotection of the benzothiazole (B30560) moiety oup.com.

Asymmetric Catalysis: Asymmetric catalysis is crucial for generating enantiomerically pure tertiary thiols. While direct asymmetric synthesis of simple tertiary thiols remains challenging, methods involving chiral catalysts are being developed. For example, phosphine-catalyzed asymmetric γ-addition reactions of thiazolones can lead to chiral tertiary thioethers, which can be further converted to tertiary thiols rsc.org.

Exploration of Green Chemistry Principles in this compound Production

The development of sustainable and environmentally friendly synthesis methods for thiols is a growing area of research. This includes using greener solvents, minimizing waste, and employing atom-economical processes.

Solvent-Free Synthesis: Solvent-free reactions are highly desirable for green chemistry. Examples include the synthesis of thiol-reactive sensors via solventless Diels-Alder reactions claremont.edunih.gov and the synthesis of thiol esters from carboxylic acids and thiols under solvent-free conditions using DCC researchgate.nettandfonline.com.

Atom Economy: Atom-economical syntheses aim to maximize the incorporation of starting materials into the final product, minimizing waste. Methods utilizing oxygen as an oxidant for thiol conversions or reactions that produce valuable co-products contribute to atom economy organic-chemistry.orggoogle.com. For example, the synthesis of vinyl sulfides via Pd-NHC catalyzed alkyne hydrothiolation is described as atom-economic acs.org.

Thiol-Free Approaches: To circumvent the issues associated with the odor and toxicity of thiols, "thiol-free" synthetic strategies are being developed. These often involve using stable thiol surrogates like xanthates or N-thiophthalimides in metal-catalyzed coupling reactions rsc.orgmdpi.comresearchgate.net.

Precursor Chemistry and Functional Group Interconversions

Utilization of Alkyl Halides and Thiosulfates in this compound Synthesis

Alkyl halides are common precursors in thiol synthesis, typically undergoing nucleophilic substitution reactions. Thiosulfates, particularly sodium thiosulfate (B1220275), are also valuable reagents for introducing sulfur.

Alkyl Halides: Alkyl halides can react with sulfur nucleophiles to form thiols. A common laboratory method involves the S-alkylation of thiourea (B124793) with alkyl halides, followed by hydrolysis of the intermediate isothiouronium salt to yield the thiol wikipedia.orglibretexts.orglibretexts.org. This method avoids the direct use of highly odorous thiols. However, secondary and tertiary thiols can be more difficult to prepare via this route due to steric hindrance beilstein-journals.orgias.ac.in. Direct reaction of alkyl halides with sodium hydrosulfide (B80085) is often inefficient due to competing sulfide (B99878) formation wikipedia.org.

Thiosulfates (Bunte Salts): Sodium thiosulfate can be used to prepare alkyl thiosulfates (Bunte salts) from alkyl halides. These Bunte salts can then be hydrolyzed under acidic conditions to generate thiols wikipedia.orgrsc.org. This offers a method to generate thiols in situ, avoiding the direct handling of volatile and odorous thiols. The reaction of alkyl halides with sodium thiosulfate is a key step in generating intermediates for thiol synthesis rsc.org.

Reduction Methodologies for Thiols, including this compound

The formation of the thiol (-SH) functional group often relies on reduction processes, converting precursor functionalities into the desired thiol. Several established reduction methodologies are applicable to the synthesis of thiols, which could be adapted for this compound.

Reduction of Sulfonyl Chlorides: Aryl and alkyl sulfonyl chlorides (R-SO₂Cl) can be reduced to thiols (R-SH). Common reducing agents include lithium aluminum hydride (LiAlH₄), zinc in the presence of acid (e.g., acetic or sulfuric acid), or systems involving iodine and red phosphorus. Catalytic hydrogenation, often employing palladium (Pd) or platinum (Pt) catalysts, is also effective, typically requiring a base to neutralize the acidic byproduct (HCl) rsc.orgrsc.orgacs.orgresearchgate.netbeilstein-journals.org. For instance, a palladium catalyst in the presence of a base whose conjugate acid has a pKa of approximately 2 or greater can facilitate this reduction rsc.orgacs.org.

Reduction of Disulfides: Disulfide bonds (R-S-S-R) are readily cleaved to yield two thiol molecules (2 R-SH). This transformation can be achieved using various reducing agents, including hydride-based reagents like sodium borohydride (B1222165) (NaBH₄), alkali metals, or specific thiol-disulfide exchange reagents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (β-ME) researchgate.netrsc.orgdigitellinc.combeilstein-journals.orgresearchgate.net. This method is particularly useful if a disulfide precursor of this compound can be synthesized.

While direct literature detailing the reduction-specific synthesis of this compound is limited, these general methodologies provide robust pathways for thiol formation that could be applied to this compound synthesis.

Protecting Group Strategies in the Synthesis of Functionalized this compound

The synthesis of functionalized this compound derivatives often necessitates the use of protecting groups to mask the reactive thiol moiety during specific chemical transformations. Thiols are nucleophilic and susceptible to oxidation, making their protection crucial when performing reactions elsewhere on the molecule.

Common thiol protecting groups include benzyl (B1604629) (Bn), trityl (Tr), acetamidomethyl (Acm), and tert-butyl (tBu) ethers, among others. These groups can be selectively introduced and later removed under specific conditions, allowing for the sequential modification of a molecule. For example, a protected this compound could undergo reactions like alkylation or acylation at other sites, followed by deprotection to reveal the free thiol.

Scalable Synthesis and Industrial Relevance

The industrial production of this compound requires efficient, scalable, and cost-effective methodologies that ensure high yield and purity.

Optimization of Reaction Conditions for High Yield and Purity of this compound

Industrial synthesis often draws parallels from the production of similar branched thiols. For instance, Tertiary Dodecyl Mercaptan (TDM), a C12 analogue, is manufactured by reacting branched alkenes like propylene (B89431) tetramer or isobutylene (B52900) trimer with hydrogen sulfide (H₂S) in the presence of catalysts such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃) avs.org. This process demands precise control over reaction parameters:

Temperature and Pressure: Maintaining optimal temperature and pressure is critical for reaction kinetics, selectivity, and minimizing side reactions.

Catalyst Selection and Loading: The choice and concentration of the catalyst significantly influence reaction rate and product distribution.

Stoichiometry: The molar ratio of reactants, particularly the alkene to H₂S, must be carefully controlled.

Purification: Post-reaction purification steps are essential to remove impurities and ensure product quality.

Minimizing byproducts, such as disulfides, is a key aspect of optimization. This can be achieved through careful control of reaction conditions and, in some synthetic routes, by the judicious addition of mild reducing agents like sodium thiosulfate (Na₂S₂O₃) during workup mdpi.com.

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry offers significant advantages for the synthesis of thiols and related compounds, including enhanced safety, improved control over reaction parameters, and greater scalability compared to traditional batch processes. The benefits stem from superior heat and mass transfer, precise residence time control, and the ability to handle hazardous reagents or intermediates more safely researchgate.netresearchgate.netacs.org.

While specific continuous flow syntheses of this compound are not extensively documented, the principles are widely applied to thiol chemistry:

Thiol-Ene Reactions: These reactions, involving the addition of a thiol to an alkene, have been successfully performed in continuous flow systems, often under mild conditions and with high yields rsc.orgacs.orgresearchgate.netorganic-chemistry.org.

Thioetherification: Metal-free thioetherification of alkenes with thiols has been achieved in flow reactors, demonstrating efficient C-S bond formation rsc.org.

Synthesis of Sulfur-Containing Compounds: Flow chemistry has been employed for the synthesis of thioureas and thioesters, utilizing thiols or thiol precursors researchgate.net.

Functionalization of Polymers: Continuous flow microreactors are used for post-polymerization functionalization involving thiol-ene click chemistry rsc.orgresearchgate.net.

The inherent advantages of flow chemistry—such as precise control over exothermic reactions and improved mixing for potentially viscous or sterically hindered molecules like this compound—make it a promising avenue for optimizing its production and the synthesis of its derivatives.

Compound List:

this compound

Tertiary Dodecyl Mercaptan (TDM)

Sulfonyl chlorides

Disulfides

Thiourea

Allylic thiocarbamates

Nitroolefins

Propylene tetramer

Isobutylene trimer

Hydrogen sulfide (H₂S)

Tert-butyl thiol

Octanethiol

Cysteine derivative

Elucidation of Reaction Mechanisms Involving Tert Decanethiol

Thiol-Ene and Thiol-Yne Click Chemistry with tert-Decanethiol

The hydrothiolation reaction, a cornerstone of "click chemistry," involves the addition of a thiol to an unsaturated carbon-carbon bond. thieme-connect.denih.gov This process is categorized as a thiol-ene reaction when the substrate is an alkene and a thiol-yne reaction with an alkyne. thieme-connect.denih.gov These reactions are prized for their efficiency, high yields, stereoselectivity, and the formation of a stable carbon-sulfur bond, making them valuable in diverse fields such as polymer chemistry and bioconjugation. nih.govalfa-chemistry.comwikipedia.org The reaction can proceed through either a radical or a nucleophilic/base-catalyzed pathway, leading to anti-Markovnikov addition products. thieme-connect.dewikipedia.org

The thiol-yne reaction can proceed in a two-step manner, where two thiol groups react with a single alkyne, leading to branched products. d-nb.info Alternatively, reactions between aromatic alkynes and thiols can yield mono-addition vinyl sulfide (B99878) products. d-nb.info The choice of catalyst can control the formation of regio- and stereo-isomers of the resulting vinyl sulfides. d-nb.info While photo-initiated thiol-yne polymerizations often result in hyperbranched structures, thermo-initiated or catalyzed reactions can produce linear polymers. d-nb.info

Photoinitiated thiol-ene reactions are a common method for generating thioethers and are particularly useful in polymer and materials synthesis. taylorandfrancis.comresearchgate.net This radical-mediated process is advantageous due to its rapid nature, high efficiency, and ability to proceed under ambient conditions. wikipedia.orgresearchgate.net The reaction is initiated by the generation of thiyl radicals (RS•) from the corresponding thiol, typically through the use of a photoinitiator that cleaves upon exposure to light (often UV). nih.gov

The general mechanism proceeds as follows:

Initiation: A photoinitiator absorbs light and generates initiating free radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH), in this case, this compound, to form a reactive thiyl radical (t-DecS•). wikipedia.org

Propagation: The thiyl radical adds across the carbon-carbon double bond of an alkene. This addition occurs in an anti-Markovnikov fashion, resulting in a carbon-centered radical intermediate. wikipedia.org

Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a new thiyl radical, which continues the chain reaction. wikipedia.org

This method is tolerant of a wide array of functional groups. thieme-connect.deresearchgate.net Studies have demonstrated the successful photoinitiated thiol-ene coupling of various thiols with different alkenes, highlighting the versatility of this reaction. mdpi.com For instance, research on the reaction between lignin-alkene and 1-decanethiol (B86614) showed high conversion rates under blue LED light with a suitable catalyst. researchgate.net

Base- or nucleophile-catalyzed thiol-ene reactions, also known as thiol-Michael additions, provide an alternative to the radical-mediated pathway, particularly for electron-deficient alkenes. thieme-connect.detaylorandfrancis.comnsf.gov This reaction also results in an anti-Markovnikov addition product. wikipedia.org

The mechanism varies slightly depending on the catalyst:

Base-Catalyzed: A base abstracts the acidic proton from the thiol to form a thiolate anion. alfa-chemistry.comnsf.gov This highly nucleophilic thiolate then attacks the electron-deficient double bond of the alkene in a Michael-type addition, forming a carbanionic intermediate. thieme-connect.de This intermediate is subsequently protonated, often by another thiol molecule, to yield the final thioether product and regenerate the thiolate catalyst. alfa-chemistry.com

Nucleophile-Catalyzed: A strong nucleophile first adds to the activated alkene, generating a zwitterionic enolate intermediate. thieme-connect.de This intermediate is basic enough to deprotonate a thiol, creating a thiolate anion which then initiates a rapid anionic chain process to form the final product. thieme-connect.de

The reactivity in these reactions is influenced by the nature of the thiol. For instance, tertiary thiols like this compound may react more slowly than primary thiols due to increased steric hindrance, which can affect the rate of proton transfer from the thiol to the enolate intermediate. nsf.gov

Radical addition-fragmentation processes are key to understanding certain controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. wikipedia.orgresearchgate.net RAFT utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for control over the molecular weight and architecture of the resulting polymers. wikipedia.orgspecificpolymers.com

The fundamental mechanism of RAFT involves a series of steps:

Initiation: A standard radical initiator generates a propagating radical. wikipedia.org

Pre-equilibrium: The propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. wikipedia.org

Fragmentation: This intermediate can fragment, either reverting to the starting species or releasing a new radical (the leaving group of the RAFT agent) and forming a polymeric RAFT agent. wikipedia.org

Re-initiation and Main Equilibrium: The newly formed radical initiates further polymerization, and a dynamic equilibrium is established between active (propagating) chains and dormant (polymeric RAFT agent) chains. wikipedia.orgspecificpolymers.com

This reversible process allows for the controlled growth of polymer chains. specificpolymers.com While specific studies focusing solely on this compound in this context are not detailed in the provided results, the general principles of radical addition-fragmentation would apply to its thiyl radical. The efficiency of such processes depends on the stability of the intermediate radicals and the reactivity of the involved species. researchgate.net

Base/Nucleophile-Catalyzed Thiol-Ene Reactions of this compound.

Oxidation and Redox Chemistry of the this compound Thiol Group

Thiyl radicals (RS•) are highly reactive sulfur-centered radicals that are key intermediates in many chemical and biological processes. wikipedia.orgtaylorandfrancis.com They are readily formed from thiols due to the relatively weak S-H bond. wikipedia.orgmdpi.com The formation of a tert-decanethiyl radical can be achieved through several methods, including hydrogen abstraction by other radicals (e.g., from a radical initiator like AIBN), single-electron oxidation, or photolysis. wikipedia.orgmdpi.com

Once formed, thiyl radicals exhibit diverse reactivity. mdpi.com A primary reaction is their addition to unsaturated bonds, which forms the basis of thiol-ene and thiol-yne chemistry. mdpi.com Thiyl radicals can also participate in other reactions, such as hydrogen abstraction from other molecules or coupling with other radicals. taylorandfrancis.com For example, the reaction of two thiyl radicals can lead to the formation of a disulfide (RSSR). taylorandfrancis.com The reaction of 1,4-benzoquinone (B44022) diimine with decanethiol has been proposed to proceed via a radical chain mechanism where the addition of the thiyl radical is a key step. nih.gov

Oxidative coupling reactions represent an important class of transformations for forming new chemical bonds. In the context of thiols, this often refers to their oxidation to form disulfides (R-S-S-R). This transformation is significant in both biological systems and synthetic chemistry. biolmolchem.com Various oxidizing agents and conditions can be employed to achieve this coupling. biolmolchem.com For example, dimethyl sulfoxide (B87167) in the presence of an acid can oxidize a range of thiols to their corresponding disulfides in good yields. biolmolchem.com The reactivity in these oxidations can be influenced by the acidity of the thiol, with aromatic thiols generally being more reactive than aliphatic ones. biolmolchem.com

Another important type of oxidative coupling is the Chan-Lam reaction, which involves the copper-catalyzed formation of C-N or C-O bonds using aryl boronic acids. researchgate.net While not directly involving the oxidative coupling of two thiol molecules, related palladium-catalyzed cross-coupling reactions are a reliable method for synthesizing aryl thioethers from thiols and aromatic electrophiles. nih.gov Research has shown that even with soluble organic bases, the cross-coupling of heteroaryl bromides with 1-decanethiol can be achieved. nih.gov Furthermore, autoxidative coupling reactions, which proceed without a redox-active catalyst, have been observed where a substrate can be coupled with a nucleophile by simply stirring under oxygen. mpg.de

Oxidative Coupling Reactions involving this compound.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that may be difficult to probe experimentally. 3ds.com For a molecule like this compound, these methods can offer insights into transition state geometries, reaction energetics, and the influence of molecular structure on reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. wikipedia.org It can be applied to study the mechanisms of reactions involving this compound by calculating the energies of reactants, products, intermediates, and transition states. rsc.org

Key applications of DFT in this context include:

Mapping Potential Energy Surfaces: DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows for the determination of activation energies, which are crucial for understanding reaction kinetics. osti.gov

Characterizing Transition States: DFT can be used to optimize the geometry of transition states and analyze their electronic structure. For instance, in the thiol-disulfide exchange, DFT confirms the SN2-like nature of the transition state. nih.gov

Analyzing Reactivity Indices: DFT can be used to calculate properties like molecular electrostatic potential (MEP), which helps in identifying nucleophilic and electrophilic sites within a molecule. orientjchem.org For this compound, the MEP would show a region of negative potential around the sulfur atom, indicating its nucleophilic character.

While specific DFT studies solely focused on this compound are not abundant, the principles have been applied to similar systems, such as the pyrolysis of di-tert-butyl sulfide, where DFT was used to obtain rate parameters for various reaction steps. mit.edu

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. 3ds.com MD simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, including solvents and reactants. mdpi.com

Applications of MD simulations in the context of this compound include:

Solvent Effects: MD simulations can explicitly model the interactions between this compound and individual solvent molecules. This allows for a detailed understanding of how solvent shells form around the thiol or thiolate and how these shells influence reactivity.

Conformational Analysis: The bulky tert-decyl group can adopt various conformations, which can affect the accessibility of the thiol group. MD simulations can explore the conformational landscape of this compound and identify the most stable conformations.

Interfacial Phenomena: MD simulations have been used to study the behavior of thiols, including decanethiol, on surfaces, such as in the formation of self-assembled monolayers. acs.orgtuwien.at These simulations can elucidate how molecules like this compound would arrange themselves on a surface and how this arrangement affects their reactivity. Reactive MD simulations, using potentials like ReaxFF, have been employed to model the thermal formation of protective films from related sulfur compounds like di-tert-butyl disulfide on iron surfaces. acs.orgtuwien.atnih.gov

Quantum Chemical Studies of Electron Transfer Processes in this compound Systems

A thorough review of available scientific literature reveals a notable absence of specific quantum chemical studies focused on the electron transfer processes in systems containing this compound. While extensive research, including theoretical and computational studies, has been conducted on the electron transfer properties of linear alkanethiols, particularly n-decanethiol, and their self-assembled monolayers (SAMs) on metal surfaces, equivalent detailed investigations for the branched isomer, this compound, are not readily found in published research.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and transport properties of molecular systems. rsc.org For alkanethiols, these studies often involve calculating parameters like ionization potential, electron affinity, reorganization energies, and electronic coupling to understand the kinetics and mechanisms of electron transfer. dtic.milnih.gov The structure of the alkyl chain, including its length and branching, is known to significantly influence these parameters and, consequently, the rate of electron transfer.

In the case of linear alkanethiols, numerous studies have explored how factors like the tilt angle of the molecules within a SAM, the nature of the molecule-substrate contact, and the presence of defects affect electron transport. researchgate.netresearchgate.net For instance, the electron transfer rate is known to decrease exponentially with the length of the alkyl chain, a phenomenon characterized by the tunneling decay constant, β. nih.gov

The introduction of a tertiary butyl group at the head of the decane (B31447) chain, as in this compound, would be expected to introduce significant steric hindrance compared to its linear counterpart, n-decanethiol. This steric bulk would likely alter the packing and orientation of the molecules in a self-assembled monolayer, leading to different electronic coupling between adjacent molecules and between the molecules and a substrate. Such structural changes would, in turn, be predicted to have a profound impact on electron transfer dynamics.

However, without specific computational studies on this compound, any discussion of its electron transfer properties remains speculative. Detailed research findings and data tables, which would be generated through such quantum chemical investigations, are currently unavailable in the scientific literature. The focus of existing research has been predominantly on n-alkanethiols and other functionalized thiols, leaving the specific electronic characteristics of this compound systems an open area for future investigation.

Applications of Tert Decanethiol in Advanced Materials Science Research

Self-Assembled Monolayers (SAMs) and Surface Functionalization using tert-Decanethiol

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a solid surface. Thiols, particularly alkanethiols, are widely studied for their ability to form robust SAMs on noble metal surfaces, most notably gold, due to the strong affinity between sulfur and gold atoms. This compound contributes to this field by offering specific structural characteristics that can modulate surface properties for various advanced applications.

Fabrication and Characterization of this compound SAMs on Metal Surfaces (e.g., Au, Ag, Ge)

The formation of SAMs typically involves immersing a clean metal substrate into a dilute solution (often in the millimolar range) of the thiol in an organic solvent, such as ethanol. The sulfur headgroup chemisorbs onto the metal surface, while the alkyl chains orient themselves to form a densely packed layer. While gold (Au) is the most extensively studied substrate for alkanethiol SAMs due to the strong Au-S bond and well-established surface chemistry, research also extends to other metals like silver (Ag) and semiconductors like germanium (Ge). sigmaaldrich.com notes that 1-dodecanethiol (B93513) (structurally similar in its application as a SAM former) can form SAMs on germanium (Ge) to enhance surface characteristics for microelectronics.

Characterization of these SAMs employs a suite of surface-sensitive techniques:

Scanning Tunneling Microscopy (STM): Provides atomic-scale imaging of the SAM structure, revealing domain formation, molecular packing, and defects. researchgate.netacs.orgnih.govacs.org

X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the surface, confirming the presence of sulfur and the metal substrate. mdpi.com

Atomic Force Microscopy (AFM): Offers topographical information about the SAM layer, including roughness and morphology. mdpi.com

Cyclic Voltammetry (CV): Assesses the electrochemical properties of the SAM-modified electrode, providing insights into the SAM's integrity and barrier properties. mdpi.comumich.edu

Fourier Transform Infrared (FTIR) Spectroscopy: Analyzes the vibrational modes of the molecules within the SAM, offering information about molecular orientation and ordering. mdpi.comresearchgate.net

Contact Angle Goniometry: Measures the wettability of the surface, indicating the nature of the terminal groups exposed by the SAM. nih.govresearchgate.netossila.comresearchgate.netnih.gov

Influence of Preparation Conditions on SAM Structure and Ordering (e.g., Temperature, Solvent)

The quality and order of SAMs are highly sensitive to the conditions under which they are formed. Key parameters include:

Temperature: Higher deposition temperatures can significantly improve the structural order and domain size of alkanethiol SAMs on gold. For instance, studies on decanethiol SAMs on Au(111) have shown that increasing the solution temperature during deposition leads to larger, well-ordered domains with fewer defects. This is attributed to a reduction in the diffusion barrier for adsorbates. researchgate.net Elevated temperatures, generally above 25°C, can also accelerate the formation kinetics and reduce the number of defects by facilitating molecular rearrangements. ethz.ch Annealing SAMs in ultrahigh vacuum (UHV) can further reveal complex phase behavior and new structural arrangements. acs.org

Solvent: Ethanol is a common and effective solvent for the formation of alkanethiol SAMs on gold. researchgate.netacs.orgnih.govmdpi.comresearchgate.netethz.chuni-tuebingen.demdpi.com The choice of solvent plays a crucial role in the interactions between the solvent, substrate, and adsorbate molecules, thereby influencing the final SAM structure and quality. ethz.ch

Immersion Time: The duration of substrate immersion in the thiol solution dictates the extent of SAM formation. Initially, short immersion times (seconds to minutes) can lead to the formation of small ordered domains. As immersion time increases (hours to days), molecules tend to pack more densely, leading to more ordered and complete monolayers. nih.govethz.chuni-tuebingen.demdpi.comlsu.edu

Concentration: Typical concentrations for SAM formation are in the millimolar range (e.g., 1 mM). While lower concentrations can be used, they generally require longer immersion times to achieve similar surface coverage. nih.govethz.chuni-tuebingen.de

Modulating Surface Properties via this compound SAMs for Specific Applications

The terminal groups of a SAM dictate the surface's chemical and physical properties. This compound, with its methyl-terminated alkyl chain, primarily imparts hydrophobicity to the surface. sigmaaldrich.comnih.govossila.comnih.gov This property can be exploited in several ways:

Hydrophobicity Control: By forming a SAM of this compound, surfaces become less wettable by water. This characteristic is vital for applications requiring controlled surface interactions, such as in microfluidics or for preventing biofouling. Mixed SAMs, incorporating both hydrophobic and hydrophilic thiols, allow for fine-tuning of surface wettability and energy. sigmaaldrich.comresearchgate.net

Electronics: In organic electronics, particularly in organic thin-film transistors (OTFTs), SAMs are used to modify the interfaces between electrodes and organic semiconductor layers. This compound SAMs on gold electrodes can improve charge injection efficiency and lower interfacial resistance by altering the work function of the metal. alfa-chemical.comacs.org Their ability to form hydrophobic surfaces is also beneficial for microelectronic applications. sigmaaldrich.com

Corrosion Inhibition: The dense, ordered layer formed by SAMs can act as a barrier, protecting metal surfaces from corrosive environments. sigmaaldrich.com

Biomaterials and Sensors: SAMs provide a platform for surface functionalization in biosensors and biomedical implants, enabling specific molecular recognition or controlling cell adhesion. ossila.comontosight.ai

Computational Modeling of this compound SAM Formation and Stability

Computational methods, including Molecular Dynamics (MD) and Density Functional Theory (DFT), are instrumental in understanding the intricate processes of SAM formation and their inherent stability. These simulations allow researchers to probe molecular-level interactions, packing arrangements, and the energetics of adsorption.

Molecular Dynamics (MD): MD simulations can elucidate the dynamic behavior of alkyl chains within SAMs, their packing densities, and how they interact with confined media, such as water. nih.govshareok.org These simulations help in understanding phase transitions and the influence of temperature on SAM structure. shareok.org

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties at the metal-sulfur interface, providing insights into the nature of the chemical bond and the adsorption energies. shareok.org DFT can also be used to model the structural configurations and stability of SAMs under various conditions. shareok.org

These computational approaches complement experimental findings, offering a deeper understanding of the fundamental principles governing SAM behavior, which is crucial for designing SAMs with tailored properties.

Polymer Chemistry and Engineering with this compound

In polymer chemistry, this compound, and its close analogue tert-dodecyl mercaptan (TDM), play a significant role as chain transfer agents (CTAs) in free-radical polymerization processes. This function is critical for controlling the molecular weight and molecular weight distribution (MWD) of synthesized polymers.

This compound as a Chain Transfer Agent in Polymerization

Chain transfer is a process in polymerization where a growing polymer radical reacts with a species other than a monomer, leading to the termination of the growing chain and the creation of a new radical that can re-initiate polymerization. Thiols, with their readily abstractable hydrogen atom from the sulfhydryl group (-SH), are highly effective CTAs. researchgate.net

Mechanism: During free-radical polymerization, a growing polymer chain radical (R•) can abstract a hydrogen atom from this compound (R'-SH). This terminates the polymer chain (R-H) and generates a thiyl radical (R'-S•). This thiyl radical can then initiate a new polymer chain by reacting with a monomer molecule. researchgate.net

Control of Molecular Weight: By increasing the concentration of the CTA, more chain transfer events occur, leading to shorter polymer chains and thus lower average molecular weights. researchgate.netatamankimya.com This allows for precise control over the polymer's molecular weight, which is a key parameter influencing its physical properties.

Polymerization Applications: Tert-dodecyl mercaptan, a closely related tertiary thiol, is widely used in the production of various polymers, including:

Styrene-Butadiene Rubber (SBR): Used in tire manufacturing and other rubber products. atamankimya.comatamanchemicals.com

Acrylonitrile Butadiene Styrene (ABS) Resin: A common thermoplastic polymer used in automotive parts, electronics, and consumer goods. atamankimya.comatamanchemicals.com

Nitrile Rubber: Known for its resistance to oil and chemicals. atamanchemicals.com

Other Synthetic Resins and Plastics: Including acrylics and vinyl monomers. atamankimya.com

The use of this compound as a CTA in these processes helps to achieve desired polymer properties such as enhanced elasticity, improved strength, and better processing characteristics by ensuring a controlled molecular weight and a more uniform molecular weight distribution. atamankimya.com It can also help reduce chain branching. atamanchemicals.com

Compound List

this compound

Gold (Au)

Silver (Ag)

Germanium (Ge)

Copper (Cu)

Ethanol

Hexane

Sodium borohydride (B1222165)

1-dodecanethiol

11-mercaptoundecanoic acid (MUA)

6-mercaptopurine (B1684380) (6MP)

tert-dodecyl mercaptan (TDM)

Styrene

Butadiene

Acrylonitrile

Acrylates

Vinyl monomers

Methyl oleate (B1233923) (MO)

Methyl elaidate (B1234055) (ME)

tert-octylthiol

Functionalization of Polymers using this compound via Thiol-Ene Chemistry

Thiol-ene chemistry represents a highly efficient and versatile "click" reaction for polymer modification and synthesis researchgate.netresearchgate.net. This reaction involves the addition of a thiol across a carbon-carbon double bond (ene) under radical or base catalysis, often initiated by UV light researchgate.netresearchgate.net. This compound, with its readily available thiol group, can be covalently attached to polymer chains containing alkene functionalities. This process modifies the polymer's properties, such as increasing hydrophobicity or altering its thermal and mechanical characteristics. For instance, research has demonstrated the use of 1-decanethiol (a linear analogue) in photoredox-catalyzed thiol-ene reactions with lignin (B12514952), achieving high conversion rates of 97% researchgate.net. Similarly, other functional thiols, like perfluoro-1-decanethiol, have been employed in thiol-ene reactions to modify polymer structures, highlighting the broad applicability of decanethiols in this domain uakron.edu.

Table 1: Polymer Functionalization via Thiol-Ene Chemistry

| Polymer Type | Reaction Type | This compound Role | Resulting Property/Application | Reference |

| Lignin | Thiol-Ene | Functionalization agent | Modified lignin properties | researchgate.net (uses 1-decanethiol) |

| Giant Surfactants | Thiol-Ene | Functionalization agent | Modified surfactant properties | uakron.edu (uses perfluoro-1-decanethiol) |

Role of this compound in Cross-linking and Curing Processes

This compound can act as a cross-linking agent in polymer systems, contributing to the formation of robust networks. Thiols are well-known for their participation in cross-linking reactions, notably through thiol-ene reactions and the formation of disulfide bonds rsc.orgnih.gov. In thiol-ene cross-linking, the thiol group of this compound reacts with unsaturated sites in polymer chains, creating covalent bridges that enhance the material's mechanical strength, thermal stability, and chemical resistance frontiersin.orgbeilstein-journals.org. This process is crucial in curing thermosetting polymers and developing elastomers. The steric bulk of the tert-butyl group in this compound may influence the network density and flexibility compared to linear thiols. Ligands, including thiols, can also act as cross-linkers facilitating self-assembly in certain material systems frontiersin.orgbeilstein-journals.org.

Table 2: Role in Cross-linking and Curing

| Polymer System | Cross-linking Mechanism | This compound Role | Enhanced Property | Reference |

| Various Polymers | Thiol-Ene | Cross-linking agent | Mechanical strength, Thermal stability, Chemical resistance | rsc.orgfrontiersin.orgbeilstein-journals.org |

| Polymeric Networks | Disulfide bond formation | Cross-linking agent | Network formation, Degradable materials | rsc.orgnih.gov |

Nanomaterials and Nanotechnology Applications

The unique affinity of thiols for metal surfaces makes this compound an important molecule in the field of nanomaterials, particularly for stabilizing and functionalizing metal nanoparticles.

Synthesis of Metal Nanoparticles (e.g., Au, Ag, Pd, Pt) Stabilized by this compound Ligands

Table 3: Metal Nanoparticle Stabilization

| Metal Nanoparticle | This compound Role | Key Property Influenced | Example Application | Reference |

| Au, Ag, Pd, Pt | Ligand/Capping Agent | Size, Stability, Morphology | Catalysis, Electronics, Biomedical Imaging | researchgate.netchemsrc.comnih.govmdpi.combelmont.edumdpi.com |

| Iridium (Ir) | Ligand/Capping Agent | Stability, Magnetic Properties | Catalysis | nih.gov (uses dodecanethiolate) |

Surface Modification of Nanoparticles with this compound for Enhanced Functionality

This compound is instrumental in modifying the surfaces of nanoparticles, imparting specific functionalities and enhancing their performance in various applications wisc.eduresearchgate.netchemsrc.com. It can form well-ordered self-assembled monolayers (SAMs) on metal nanoparticle surfaces ontosight.aiwisc.eduresearchgate.netsigmaaldrich.com. These SAMs alter the nanoparticle's surface properties, such as wettability and chemical reactivity, and can serve as a platform for further chemical conjugation or integration into larger structures wisc.eduresearchgate.netchemsrc.com. For example, decanethiol-functionalized gold nanoparticles have been utilized in the development of polymer composite nanoparticles colab.ws. The ability to precisely control surface chemistry through SAMs is critical for applications ranging from biosensing to targeted drug delivery.

This compound in the Development of Nano-structured Films and Coatings

The capacity of this compound to form ordered SAMs is fundamental to its application in creating nano-structured films and coatings on diverse substrates ontosight.aiwisc.eduresearchgate.netuni-regensburg.demdpi.comavs.org. These ordered molecular layers influence surface properties such as adhesion, wettability, friction, and electronic behavior. Research involving 1-decanethiol has shown its utility in forming nanostructured films, with SAM formation occurring rapidly uni-regensburg.de. By controlling the deposition and organization of this compound molecules, researchers can engineer surfaces with tailored properties for applications in electronics, sensors, and protective coatings. The precise arrangement of the alkyl chains and the terminal thiol group allows for the creation of highly ordered and functional surfaces at the nanoscale.

Table 4: Nanoparticle Surface Modification & Films/Coatings

| Nanomaterial/Substrate | Modification Method | This compound Role | Resulting Feature/Application | Reference |

| Metal Nanoparticles | SAM Formation | Surface Modifier | Enhanced functionality, Tunable surface properties | ontosight.aiwisc.eduresearchgate.netchemsrc.com |

| Various Substrates | SAM Formation | Film/Coating Component | Ordered nano-structured films, Tailored surface properties | ontosight.aiwisc.eduresearchgate.netuni-regensburg.de |

Compound List:

this compound

1-Decanethiol

Perfluoro-1-decanethiol

2-Naphthalenethiol

Tert-butylthiol

Gold (Au)

Silver (Ag)

Palladium (Pd)

Platinum (Pt)

Iridium (Ir)

Lignin

Polymers

Polymer Composites

Hybrid Materials

Unfortunately, the comprehensive search for scientific literature did not yield specific information regarding the catalytic applications or ligand chemistry of this compound. The available search results primarily discuss n-decanethiol, tert-butanethiol, or thiols in general contexts, such as catalyst poisoning, self-assembled monolayers, or as reactants in cross-coupling reactions. There is a lack of detailed research findings or examples specifically pertaining to this compound's role as a ligand in homogeneous or heterogeneous catalysis, mechanistic studies of this compound-assisted reactions, or the design of novel catalytic systems utilizing this compound derivatives.

Therefore, it is not possible to generate the requested article with the required thoroughness, scientific accuracy, and adherence to the specific outline focusing solely on this compound based on the provided search results.

To fulfill this request, specific research studies detailing the use and behavior of this compound in the specified catalytic areas would be necessary.

Environmental Chemistry and Degradation Studies of Tert Decanethiol

Analytical Methodologies for Detection and Quantification in Environmental Samples.

Development of Sensors and Probes for Environmental Monitoring of tert-Decanethiol

The detection and quantification of volatile organic compounds (VOCs), including thiols like this compound, are crucial for environmental monitoring. Nanomaterial-based sensors offer a promising avenue for sensitive and selective detection. Research has explored the use of gold nanoparticles (GNPs) functionalized with organic functionalities in chemiresistor-based sensor arrays for the detection of various thiols, including decanethiol. These sensor systems leverage the specific chemical interactions between the functionalized nanoparticles and the target analytes to generate a detectable signal mdpi.comgoogle.com. While direct studies specifically on this compound using these sensor arrays are not detailed in the provided literature, the established methods for detecting related thiols suggest a strong potential for their application in monitoring this compound in environmental matrices.

Beyond nanomaterial-based sensors, established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are vital for the separation, identification, and quantification of volatile compounds in environmental samples. These methods provide robust identification and concentration data, essential for understanding the presence and fate of compounds like this compound in the environment researchgate.netscispace.comoup.com.

| Sensor Parameter | Typical Measurement / Unit | Notes |

| Detection Limit | ppb, ppm, or µg/L | Lowest concentration reliably detectable. |

| Sensitivity | Signal change per unit conc. | Responsiveness of the sensor to analyte concentration. |

| Selectivity | % | Ability to detect the target analyte over other compounds. |

| Response Time | Seconds to Minutes | Time taken for the sensor to reach a stable reading. |

| Recovery Time | Seconds to Minutes | Time taken for the sensor to return to baseline after analyte removal. |

| Operating Temperature | °C | Optimal temperature range for sensor performance. |

| Stability | % change over time | Sensor's ability to maintain performance over extended periods. |

Remediation and Mitigation Strategies related to this compound

Strategies for remediating and mitigating the environmental impact of this compound focus on its degradation or removal from contaminated media. These approaches often involve advanced chemical processes or physical separation techniques.

Advanced Oxidation Processes for Thiol Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment technologies that utilize highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. These processes are effective in breaking down recalcitrant organic compounds into simpler, less harmful substances, potentially leading to complete mineralization mdpi.comfrtr.govkirj.ee. Common AOPs include ozonation (O₃), UV/hydrogen peroxide (UV/H₂O₂), and Fenton processes (Fe²⁺/H₂O₂), which generate •OH radicals through various photochemical and chemical reactions mdpi.comfrtr.govkirj.eeuc.pt.

Ozone, in particular, can react directly with organic compounds or decompose to form •OH radicals, especially under alkaline conditions, thereby broadening its oxidative scope mdpi.com. UV irradiation can also directly cleave chemical bonds in contaminants or activate oxidants like H₂O₂ to produce •OH frtr.govkirj.ee. The Fenton process leverages the catalytic action of iron ions with hydrogen peroxide to generate •OH radicals kirj.eeuc.pt.